molecular formula C17H22N4 B14810683 2-(4-Benzylpiperidin-1-yl)-6-methylpyrimidin-4-amine

2-(4-Benzylpiperidin-1-yl)-6-methylpyrimidin-4-amine

Cat. No.: B14810683
M. Wt: 282.4 g/mol
InChI Key: DKUXBODWPJEZST-UHFFFAOYSA-N
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Description

2-(4-Benzylpiperidin-1-yl)-6-methylpyrimidin-4-amine is a chemical compound that has garnered interest in various fields of scientific research. This compound features a piperidine ring substituted with a benzyl group and a pyrimidine ring substituted with a methyl group. Its unique structure makes it a valuable subject for studies in medicinal chemistry, pharmacology, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Benzylpiperidin-1-yl)-6-methylpyrimidin-4-amine typically involves multi-step organic reactions. One common method includes the formation of the piperidine ring followed by the introduction of the benzyl group. The pyrimidine ring is then synthesized and attached to the piperidine moiety. Key steps in the synthesis may involve:

    Cyclization reactions: to form the piperidine ring.

    N-alkylation: to introduce the benzyl group.

    Condensation reactions: to form the pyrimidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve high yields and purity. This includes:

    Catalysis: Using catalysts to enhance reaction rates.

    Temperature control: Maintaining optimal temperatures for each reaction step.

    Purification: Employing techniques such as recrystallization and chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

2-(4-Benzylpiperidin-1-yl)-6-methylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups at specific positions on the molecule.

Mechanism of Action

The mechanism of action of 2-(4-Benzylpiperidin-1-yl)-6-methylpyrimidin-4-amine involves its interaction with specific molecular targets. These targets may include:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(4-Benzylpiperidin-1-yl)-6-methylpyrimidin-4-amine is unique due to the presence of both the benzyl-substituted piperidine ring and the methyl-substituted pyrimidine ring. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H22N4

Molecular Weight

282.4 g/mol

IUPAC Name

2-(4-benzylpiperidin-1-yl)-6-methylpyrimidin-4-amine

InChI

InChI=1S/C17H22N4/c1-13-11-16(18)20-17(19-13)21-9-7-15(8-10-21)12-14-5-3-2-4-6-14/h2-6,11,15H,7-10,12H2,1H3,(H2,18,19,20)

InChI Key

DKUXBODWPJEZST-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC(=N1)N2CCC(CC2)CC3=CC=CC=C3)N

Origin of Product

United States

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